![molecular formula C18H26O2 B13755807 9,11-Secoestradiol CAS No. 56502-08-0](/img/structure/B13755807.png)
9,11-Secoestradiol
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Overview
Description
9,11-Secoestradiol is a derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the cleavage of the C-ring in the steroid structure, resulting in a unique molecular configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Secoestradiol typically involves the cleavage of the C-ring in estradiol or its derivatives. One common method includes the ozonolysis of 9-dehydroprogesterone, followed by reduction and desulfurization steps . The reaction conditions often require specific reagents such as ozone, reducing agents like sodium borohydride, and desulfurizing agents like Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9,11-Secoestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
Hormonal Activity and Endocrine Research
9,11-Secoestradiol has been studied for its potential role as a selective estrogen receptor modulator (SERM). Its unique structure allows it to interact with estrogen receptors differently than traditional estrogens. Research indicates that it may exhibit both estrogenic and anti-estrogenic properties depending on the tissue type:
- Estrogenic Effects : In certain tissues, this compound can mimic the effects of estradiol, promoting cellular proliferation and influencing gene expression related to reproductive functions.
- Anti-estrogenic Effects : In other contexts, it may inhibit estrogen signaling, providing a potential therapeutic avenue for conditions like hormone-dependent cancers.
Cancer Research
The compound's dual activity has made it a subject of interest in cancer research. Studies have indicated that this compound might influence tumor growth in breast and prostate cancers:
- Breast Cancer : Research has shown that this compound can inhibit the growth of estrogen-dependent breast cancer cells by downregulating estrogen receptor activity. This suggests its potential as a therapeutic agent in treating hormone-sensitive tumors.
- Prostate Cancer : In prostate cancer models, this compound has been observed to alter gene expression profiles associated with tumor progression, indicating its possible use in managing advanced prostate cancer.
Neurobiology and Neuroprotection
Emerging studies suggest that this compound may play a role in neuroprotection:
- Neuroprotective Effects : Preliminary findings indicate that this compound can protect neurons from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases where estrogen's protective roles are well-documented.
- Cognitive Function : Research into the cognitive effects of estrogens has highlighted the potential of this compound to enhance memory and learning processes in animal models.
Table of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Hormonal Activity | Modulates estrogen receptor activity | Treatment for hormonal imbalances |
Cancer Research | Inhibits growth of hormone-dependent tumors | Potential therapeutic agent for cancers |
Neurobiology | Protects neurons from oxidative stress | Neuroprotection in degenerative diseases |
Cognitive Enhancement | Enhances memory and learning | Improvement in cognitive functions |
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with this compound compared to controls.
Case Study 2: Neuroprotection in Animal Models
In a study involving aged rats, administration of this compound resulted in improved cognitive performance on memory tasks. The study highlighted its potential for protecting against age-related cognitive decline.
Mechanism of Action
The mechanism of action of 9,11-Secoestradiol involves its interaction with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. By binding to these receptors, it can modulate the expression of target genes involved in various physiological processes. The compound’s unique structure allows it to exhibit distinct binding affinities and selectivities compared to other estrogenic compounds .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 9,11-Secoestradiol, widely studied for its role in hormone replacement therapy and its effects on various tissues.
Estrone: Another naturally occurring estrogen, less potent than estradiol but still significant in hormone regulation.
Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives due to its high oral bioavailability.
Uniqueness of this compound
This compound is unique due to the cleavage of the C-ring, which imparts distinct chemical and biological properties. This structural modification allows it to interact differently with estrogen receptors and other molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
56502-08-0 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6R)-6-[(1S,2S,3S)-2-ethyl-3-hydroxy-2-methylcyclopentyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H26O2/c1-3-18(2)16(8-9-17(18)20)14-5-4-13-11-15(19)7-6-12(13)10-14/h6-7,11,14,16-17,19-20H,3-5,8-10H2,1-2H3/t14-,16+,17+,18+/m1/s1 |
InChI Key |
QXGFVQAYQWMTSW-UBDQQSCGSA-N |
Isomeric SMILES |
CC[C@]1([C@@H](CC[C@@H]1O)[C@@H]2CCC3=C(C2)C=CC(=C3)O)C |
Canonical SMILES |
CCC1(C(CCC1O)C2CCC3=C(C2)C=CC(=C3)O)C |
Origin of Product |
United States |
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